molecular formula C10H12ClNO2 B3039694 (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid CAS No. 1270107-05-5

(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid

Cat. No.: B3039694
CAS No.: 1270107-05-5
M. Wt: 213.66
InChI Key: HYFOYEOZSRIHPU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a chlorine atom and a methyl group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2-chloro-4-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Chiral Resolution: The racemic mixture of the product is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-nitro-4-methylphenylpropanoic acid.

    Reduction: Formation of 2-amino-3-(2-chloro-4-methylphenyl)propanol.

    Substitution: Formation of 2-amino-3-(2-amino-4-methylphenyl)propanoic acid or 2-amino-3-(2-thio-4-methylphenyl)propanoic acid.

Scientific Research Applications

(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition, particularly aminopeptidases.

    Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of novel antibacterial agents to address antibiotic resistance.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: Inhibits aminopeptidases by binding to the active site, preventing the cleavage of peptide bonds.

    Neurotransmitter Modulation: Interacts with neurotransmitter receptors, potentially altering neurotransmitter release and uptake, which can affect brain function and communication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid: Lacks the chiral center, making it a racemic mixture.

    2-Amino-3-(2-chloro-4-methylphenyl)butanoic acid: Contains an additional carbon in the side chain.

    2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid methyl ester: The carboxylic acid group is esterified.

Uniqueness

(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. Its specific interactions with enzymes and receptors make it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFOYEOZSRIHPU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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